molecular formula C30H35BrN2OS B3823497 4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide

4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide

Cat. No.: B3823497
M. Wt: 551.6 g/mol
InChI Key: FGKHMIMKLZYVDK-UHFFFAOYSA-N
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Description

4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide is a complex organic compound that features a thiazolium ring, an aniline group, and a phenol group with tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Aniline Group: The aniline group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Incorporation of the Phenol Group: The phenol group with tert-butyl substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The thiazolium ring can be reduced to thiazolidine under certain conditions.

    Substitution: The aniline and benzyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Thiazolidines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Cancer Research: Study of its effects on cancer cell lines.

Industry

    Materials Science: Use in the development of new materials with unique properties.

    Chemical Sensors: Application in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aniline and phenol groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Anilino-3-methyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
  • 4-(2-Anilino-3-ethyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide

Uniqueness

The unique combination of the thiazolium ring, aniline group, and phenol group with tert-butyl substituents gives 4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide distinct chemical and biological properties

Properties

IUPAC Name

4-(2-anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2OS.BrH/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21;/h7-18,20,33H,19H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHMIMKLZYVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=[N+]2CC3=CC=CC=C3)NC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Reactant of Route 2
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Reactant of Route 3
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Reactant of Route 4
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Reactant of Route 5
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide
Reactant of Route 6
4-(2-Anilino-3-benzyl-1,3-thiazol-3-ium-4-yl)-2,6-ditert-butylphenol;bromide

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